(-)-Holostyligone

Overview

Description

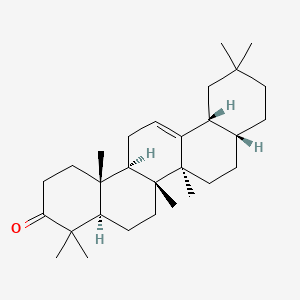

(-)-Holostyligone is a naturally occurring diterpene that is found in several plants, including the Chinese medicinal herb, Holostemma annamense. It is a compound that has been studied for its potential medicinal properties, including its anti-inflammatory, antioxidant, and anti-cancer activities. (-)-Holostyligone has been found to possess a wide range of biological activities, including inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system.

Scientific Research Applications

Holos: A Collaborative Environment

Holos is a collaborative environment enabling researchers to conduct experiments based on similarity assessments between stimuli, including concepts, images, sounds, and videos. This platform could be used for experiments related to (-)-Holostyligone by assessing its perceived characteristics among different stimuli (Lê, Brard, & Lê, 2017).

Heme Oxygenase-1/Cabon Monoxide Research

Although not directly related to (-)-Holostyligone, the research on Heme Oxygenase-1 (HO-1) highlights the metabolic function and potential therapeutic applications of certain biological pathways and compounds. Such research methodologies and approaches could be pertinent to studying (-)-Holostyligone's potential therapeutic applications (Ryter & Choi, 2009).

Ethnobotanical Studies

Ethnobotanical studies, like the one conducted on Hainan Island, China, offer insights into the traditional medicinal use of plants. Such studies might provide a framework for investigating the traditional applications of (-)-Holostyligone (Li & Xing, 2016).

Collaborative Scientific Research

A study on collaborative scientific research discusses the benefits of horizontally distributed research, which could apply to the study of (-)-Holostyligone by encouraging collaborative efforts across various scientific fields (Uhlmann et al., 2019).

properties

IUPAC Name |

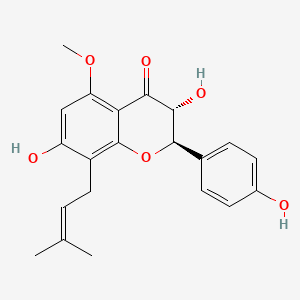

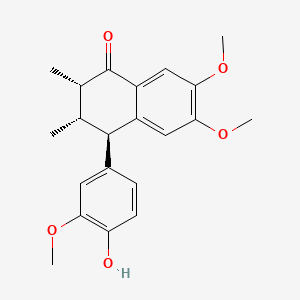

(2S,3S,4R)-4-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-11-12(2)21(23)15-10-19(26-5)18(25-4)9-14(15)20(11)13-6-7-16(22)17(8-13)24-3/h6-12,20,22H,1-5H3/t11-,12+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJCQKYBKIAWHJ-XAAFQQQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)O)OC)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](C(=O)C2=CC(=C(C=C2[C@H]1C3=CC(=C(C=C3)O)OC)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-Holostyligone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is (-)-holostyligone produced through microbial transformation?

A1: The research by Nati et al. [] demonstrates that (-)-holostyligone (3) can be produced through the microbial transformation of (-)-8'-epi-aristoligone (1) using the fungus Cunninghamella echinulata ATCC 10028B. This suggests that specific fungal enzymes can catalyze the structural modification of (-)-8'-epi-aristoligone, leading to the formation of (-)-holostyligone.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide](/img/no-structure.png)

![(E,4S,6R)-4-Hydroxy-2-methyl-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B591294.png)